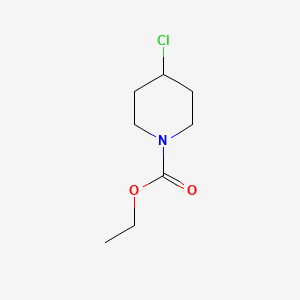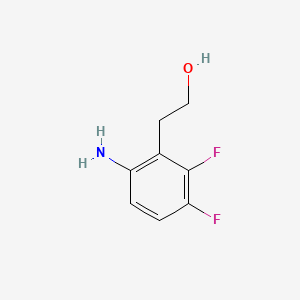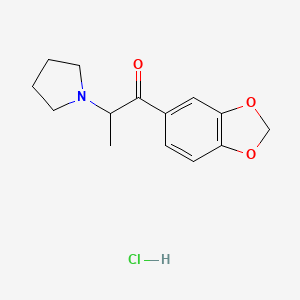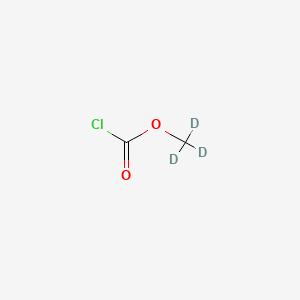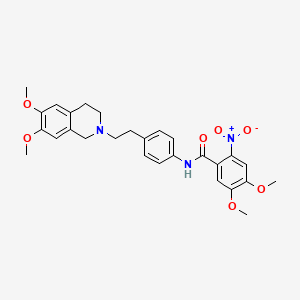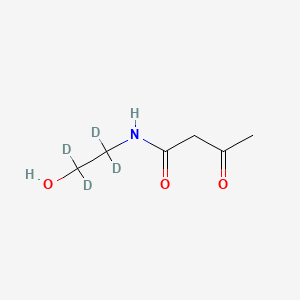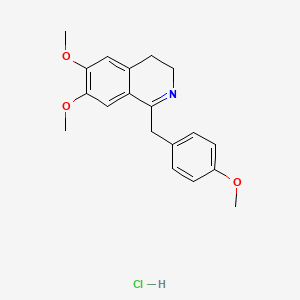
Ethyl Cyclopropylcarboxylate-d5 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl Cyclopropylcarboxylate-d5 (Major) is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in research and development, particularly in the fields of chemistry and biochemistry. The molecular formula for Ethyl Cyclopropylcarboxylate-d5 is C6H5D5O2, and it has a molecular weight of 119.17 .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl Cyclopropylcarboxylate-d5 can be synthesized through several methods. One common method involves the reaction of ethylene with ethyl diazoacetate in the presence of a gold catalyst. This reaction proceeds via a carbene transfer mechanism, resulting in the formation of the cyclopropane ring . The reaction conditions typically include the use of IPrAuCl/NaBArF4 as the catalyst at room temperature.
Another method involves the ring contraction of 2-halocyclobutanone or the cyclization of alkyl 4-halobutanoates . These methods often require specific reagents and conditions, such as the use of strong bases or reducing agents.
Industrial Production Methods
Industrial production of Ethyl Cyclopropylcarboxylate-d5 typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
Ethyl Cyclopropylcarboxylate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the cyclopropane ring into a more reactive intermediate, such as a cyclopropyl ketone.
Reduction: Reduction reactions can open the cyclopropane ring, leading to the formation of linear or branched products.
Substitution: The ester group in Ethyl Cyclopropylcarboxylate-d5 can undergo nucleophilic substitution reactions, resulting in the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce linear alcohols or alkanes.
科学研究应用
Ethyl Cyclopropylcarboxylate-d5 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
作用机制
The mechanism of action of Ethyl Cyclopropylcarboxylate-d5 involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing researchers to track the compound’s behavior in different environments. In biological systems, the deuterium atoms can influence metabolic pathways, providing insights into the compound’s transformation and utilization.
相似化合物的比较
Ethyl Cyclopropylcarboxylate-d5 can be compared with other similar compounds, such as:
Ethyl Cyclopropylcarboxylate: The non-deuterated version, which has similar chemical properties but lacks the distinct NMR signals provided by deuterium.
Methyl Cyclopropylcarboxylate: A similar ester with a methyl group instead of an ethyl group, which may exhibit different reactivity and physical properties.
Cyclopropylcarboxylic Acid: The corresponding carboxylic acid, which can be used as a precursor in the synthesis of various esters and other derivatives
Ethyl Cyclopropylcarboxylate-d5 stands out due to its deuterium content, making it particularly valuable in research applications where isotopic labeling is required.
属性
CAS 编号 |
1794783-51-9 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
119.175 |
IUPAC 名称 |
ethyl 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2,5D |
InChI 键 |
LDDOSDVZPSGLFZ-ZDGANNJSSA-N |
SMILES |
CCOC(=O)C1CC1 |
同义词 |
Cyclopropanecarboxylic Acid Ethyl Ester-d5; Ethyl Cyclopropanecarboxylate-d5; NSC 60696-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


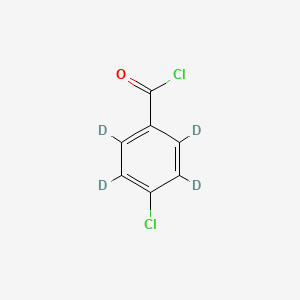
![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)
